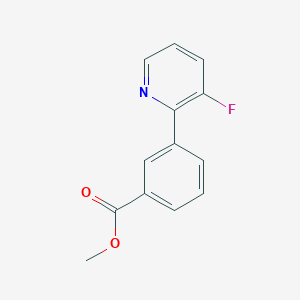![molecular formula C20H30N2O3 B4258002 N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide](/img/structure/B4258002.png)
N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide
Descripción general
Descripción
N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide, also known as N-(3-(1-oxo-1-(3-(3-methoxypropyl)piperidin-4-yl)butan-2-yl)phenyl)-N-(pyridin-2-yl)butanamide, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system.
Mecanismo De Acción
N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays an important role in regulating various physiological processes, such as pain sensation, appetite, mood, and immune function. Activation of the CB1 and CB2 receptors by N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide leads to the release of various neurotransmitters, such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which are mediated by the activation of the CB1 and CB2 receptors. It has also been shown to have neuroprotective effects, which are thought to be due to its ability to modulate the release of various neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide in lab experiments is its potential toxicity and side effects, which can limit its use in certain experimental models.
Direcciones Futuras
There are several future directions for research on N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide. One area of research is the development of new synthetic cannabinoids that have improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the role of the endocannabinoid system in various neurological disorders, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, there is a need for further research on the potential therapeutic applications of N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide, particularly in the treatment of chronic pain and inflammation.
Aplicaciones Científicas De Investigación
N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-[3-(3-methoxypropyl)piperidine-1-carbonyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-3-7-19(23)21-18-11-4-10-17(14-18)20(24)22-12-5-8-16(15-22)9-6-13-25-2/h4,10-11,14,16H,3,5-9,12-13,15H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDAJBIUTBOJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N2CCCC(C2)CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine](/img/structure/B4257929.png)

![3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4257951.png)

![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4257959.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4257980.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B4257987.png)
![(2,3-dihydro-1-benzofuran-5-ylmethyl)methyl[(3-pyridin-3-ylisoxazol-5-yl)methyl]amine](/img/structure/B4257989.png)
![1-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B4257990.png)
![3-isobutyl-N,1-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4257994.png)
![1-acetyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4258010.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4258021.png)
![N-[4-(2-oxo-2-{[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amino}ethyl)phenyl]butanamide](/img/structure/B4258029.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-2-(1-ethylpiperidin-4-yl)-N-methylacetamide](/img/structure/B4258031.png)